molecular formula C7H5BrClF B1403682 5-Bromo-1-chloro-3-fluoro-2-methylbenzene CAS No. 1806058-46-7

5-Bromo-1-chloro-3-fluoro-2-methylbenzene

Cat. No.: B1403682
CAS No.: 1806058-46-7
M. Wt: 223.47 g/mol
InChI Key: ZBERASGCRWMSSO-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-fluoro-2-methylbenzene: is an aromatic compound with the molecular formula C7H5BrClF and a molecular weight of 223.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-3-fluoro-2-methylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-1-chloro-3-fluoro-2-methylbenzene can undergo nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Coupling Reactions: This compound is often used in , where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-1-chloro-3-fluoro-2-methylbenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. Its unique halogenated structure contributes to the efficacy of these compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-chloro-3-fluoro-2-methylbenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring along with a methyl group. This specific arrangement of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBERASGCRWMSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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